molecular formula C17H17FN4OS B12924297 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine CAS No. 3799-60-8

6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine

Cat. No.: B12924297
CAS No.: 3799-60-8
M. Wt: 344.4 g/mol
InChI Key: ZARXBQKUTQSBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a fluorobenzylthio group and a tetrahydropyran-2-yl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a thiol derivative of the purine core.

    Attachment of the Tetrahydropyran-2-yl Group: The tetrahydropyran-2-yl group is typically introduced through an alkylation reaction, where the purine core reacts with a tetrahydropyran-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylthio-9H-purine: Lacks the fluorine atom and the tetrahydropyran-2-yl group, resulting in different chemical and biological properties.

    6-(2-Chlorobenzylthio)-9H-purine: Contains a chlorine atom instead of a fluorine atom, which can lead to different reactivity and biological activities.

    6-(2-Fluorobenzylthio)-9H-adenine: Similar structure but with an adenine base instead of a purine, affecting its interactions with biological targets.

Uniqueness

6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of both the fluorobenzylthio and tetrahydropyran-2-yl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets.

Properties

CAS No.

3799-60-8

Molecular Formula

C17H17FN4OS

Molecular Weight

344.4 g/mol

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine

InChI

InChI=1S/C17H17FN4OS/c18-13-6-2-1-5-12(13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-7-3-4-8-23-14/h1-2,5-6,10-11,14H,3-4,7-9H2

InChI Key

ZARXBQKUTQSBNW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.